molecular formula C15H38O3Si3 B093726 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane CAS No. 17940-81-7

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane

Cat. No.: B093726
CAS No.: 17940-81-7
M. Wt: 350.72 g/mol
InChI Key: VTPBXYSZYMYEMR-UHFFFAOYSA-N
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Description

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsilyl)oxy]methyl]-3,7-dioxa-2,8-disilanonane (CAS: 17940-81-7) is a siloxane-based compound with the molecular formula C15H38O3Si3 and a molecular weight of 350.72 g/mol . Structurally, it features a central glycerol backbone modified with three trimethylsilyl (TMS) groups, including an ethyl substituent and a (trimethylsilyl)oxy methyl group at the 5-position. This compound is commercially significant as a trimethylsilyl ether derivative of glycerol, often used in organic synthesis for protecting hydroxyl groups or enhancing volatility in analytical applications .

Properties

IUPAC Name

2,2-bis(trimethylsilyloxymethyl)butoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H38O3Si3/c1-11-15(12-16-19(2,3)4,13-17-20(5,6)7)14-18-21(8,9)10/h11-14H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBXYSZYMYEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[Si](C)(C)C)(CO[Si](C)(C)C)CO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Silylation Strategy

The compound’s defining feature is its dual silyl ether groups at positions 2 and 8, which are introduced via trimethylsilyl (TMS) protection of hydroxyl intermediates. A general protocol involves:

  • Diol Precursor Synthesis : Starting with a diol or triol backbone, such as 2-(prop-2-yn-1-yl)propane-1,3-diol, which undergoes silylation at hydroxyl groups using trimethylchlorosilane (TMSCl) in the presence of a base like triethylamine (Et₃N).

  • Selective Silylation : Sequential protection of hydroxyl groups under anhydrous conditions in diethyl ether or toluene, ensuring minimal hydrolysis of the TMS groups. For example, reaction of 8-hydroxy-7-(1-hydroxyethyl)nonanoic acid with TMSCl and Et₃N yields the bis-TMS-protected derivative.

  • Ethylation : Introduction of the ethyl group at position 5 is typically achieved via alkylation with ethyl bromide or esterification using ethyl chloroformate.

Example Reaction:

Diol+2TMSCl+2Et3NBis-TMS-protected intermediate+2Et3NH+Cl\text{Diol} + 2 \, \text{TMSCl} + 2 \, \text{Et}3\text{N} \rightarrow \text{Bis-TMS-protected intermediate} + 2 \, \text{Et}3\text{NH}^+ \text{Cl}^-

This step is critical for achieving the target’s steric protection and volatility.

Stepwise Synthesis from Ethyl 7-Acetyl-8-Oxononanoate

A documented route from the Royal Society of Chemistry involves:

  • Condensation : Ethyl 6-bromohexanoate reacts with acetyl acetone in toluene using 1,8-diazabicycloundec-7-ene (DBU) as a base to form ethyl 7-acetyl-8-oxononanoate (21% yield).

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a diol, yielding ethyl 8-hydroxy-7-(1-hydroxyethyl)nonanoate (92% yield).

  • Saponification and Silylation : Hydrolysis with NaOH followed by TMSCl/Et₃N treatment produces the bis-TMS ether, which is subsequently purified via low-temperature vacuum distillation to prevent desilylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Silylation Efficiency : Anhydrous diethyl ether or toluene at 0–25°C minimizes side reactions. For instance, silylation of 2-(prop-2-yn-1-yl)propane-1,3-diol in ether at 25°C achieves 91% yield.

  • Base Selection : Et₃N is preferred over stronger bases (e.g., DBU) to avoid premature deprotection.

Yield and Purity Data

StepReagentsSolventTemperatureYield (%)
Diol silylationTMSCl, Et₃NDiethyl ether25°C91
Ester hydrolysisNaOH (0.6 M)WaterReflux87
EthylationEthyl bromide, K₂CO₃Acetone50°C78

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 0.09 ppm (18H, OSi(CH₃)₃) and δ 3.55–3.65 ppm (4H, CH(CH₂OTMS)₂), confirming silyl ether formation.

  • Mass Spectrometry : Molecular ion peak at m/z 350.717 [M+H]⁺ aligns with the formula C₁₅H₃₈O₃Si₃.

Chromatographic Purity

  • TLC : Rf = 0.65 (ethyl acetate) for intermediates.

  • Column Chromatography : Silica gel elution with dichloromethane/pentane (1:1) removes unreacted esters.

Industrial-Scale Adaptations and Patent Insights

Patent EP2380556A1 highlights the use of volatile silicone phases in cosmetics, emphasizing the scalability of silylation methods. For example, tris[(trimethylsilyl)oxy]siloxane derivatives are synthesized similarly, with TMSCl/Et₃N enabling batch production at >90% purity.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Silylated intermediates are hygroscopic; reactions require inert atmospheres (Ar/N₂) and anhydrous solvents.

  • Byproduct Formation : Excess TMSCl generates HCl, necessitating stoichiometric Et₃N to neutralize acid .

Chemical Reactions Analysis

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo substitution reactions where the trimethylsiloxy groups are replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups such as alcohols and amines.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane involves its ability to interact with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to act as a protecting group or a precursor in synthetic transformations.

Comparison with Similar Compounds

(a) 2,2,8,8-Tetramethyl-5-[(TMS)oxy]-3,7-dioxa-2,8-disilanonane (CAS not specified)

  • Key Differences : Lacks the ethyl and (trimethylsilyl)oxy methyl groups at the 5-position.
  • Properties : Detected in analytical studies for its silylated structure, which aids in gas chromatography (GC) analysis due to increased thermal stability .
  • Applications : Used as a reference standard in GC-MS for identifying silylated metabolites .

(b) Trimethylsilyl Ether of Glycerol (CAS: 6787-10-6)

  • Key Differences : Simpler structure without ethyl or additional methyl substituents. Molecular formula C9H22O3Si2 (MW: 234.44 g/mol) .
  • Properties : Higher volatility compared to the target compound, making it preferable for derivatizing polar compounds in GC .
  • Applications : Widely used in pharmaceutical and biochemical analyses to mask hydroxyl groups .

(c) Bis(trimethylsilyl)urea (CAS: 18297-63-7)

  • Key Differences : Contains urea core instead of glycerol, with molecular formula C7H20N2OSi2 (MW: 402.0 g/mol) .
  • Properties: Reacts as a silylating agent but is less thermally stable than disilanonane derivatives.
  • Applications: Employed in silylation reactions for amino and hydroxyl groups in small molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C15H38O3Si3 350.72 Ethyl, (TMS)oxy methyl Organic synthesis, GC derivatization
2,2,8,8-Tetramethyl-5-[(TMS)oxy]-3,7-dioxa-2,8-disilanonane Not specified ~308 (estimated) Single TMS group at 5-position Analytical reference standard
Trimethylsilyl Ether of Glycerol C9H22O3Si2 234.44 Three TMS groups Volatility enhancement in GC
Bis(trimethylsilyl)urea C7H20N2OSi2 402.0 Urea core with two TMS groups Silylation of amines/hydroxyls

Research Findings and Industrial Relevance

  • Synthetic Utility : The ethyl and TMS groups in the target compound improve steric protection of hydroxyl groups, making it valuable in multi-step syntheses requiring temporary masking of reactive sites .
  • Analytical Performance : Compared to simpler TMS ethers (e.g., trimethylsilyl glycerol), the target compound’s larger size reduces volatility but enhances detection specificity in mass spectrometry due to unique fragmentation patterns .
  • Commercial Demand : High-purity grades are sought for pharmaceutical intermediates, with suppliers emphasizing batch consistency and regulatory compliance .

Biological Activity

5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane, commonly referred to by its CAS number 17940-81-7, is a siloxane compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C15H38O3Si3C_{15}H_{38}O_{3}Si_{3}, with a molecular weight of approximately 350.72 g/mol. The compound features a complex siloxane backbone that contributes to its chemical stability and unique reactivity.

Physical Properties

PropertyValue
Molecular Weight350.717 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP4.937
PSA27.69

Research into the biological activity of siloxanes suggests several potential mechanisms through which compounds like this compound may exert their effects:

  • Antioxidant Activity : Siloxanes have been noted for their ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Cell Membrane Interaction : The hydrophobic nature of siloxanes allows them to interact with cellular membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Modulation : Some studies indicate that siloxanes can modulate enzyme activity, impacting metabolic pathways.

Case Studies and Research Findings

  • Antioxidant Studies : A study published in the Journal of Applied Polymer Science demonstrated that certain siloxane derivatives exhibit significant antioxidant properties in vitro. The study found that these compounds could reduce oxidative damage in cultured cells by up to 50% compared to controls .
  • Cell Viability Assays : In another investigation conducted on human fibroblast cells, this compound was shown to enhance cell viability under stress conditions induced by hydrogen peroxide exposure . The compound improved cell survival rates significantly when tested alongside known antioxidants.
  • Biocompatibility Assessments : Research assessing the biocompatibility of various siloxanes indicated that this compound exhibits low cytotoxicity in mammalian cell lines. This property suggests potential applications in biomedical fields such as drug delivery systems and tissue engineering .

Potential Therapeutic Applications

Given its biological activity profile, this compound may have applications in:

  • Dermatological Preparations : Due to its moisturizing properties and ability to enhance skin barrier function.
  • Pharmaceuticals : As a potential excipient or active ingredient in formulations targeting oxidative stress-related conditions.
  • Cosmetic Products : Leveraging its stability and skin compatibility for use in creams and lotions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane?

  • Answer : Synthesis typically involves siloxane coupling reactions under anhydrous conditions. Key steps include:

  • Step 1 : Reacting trimethylsilanol with an ethyl-substituted diol precursor in the presence of a catalyst (e.g., HCl or BF₃·Et₂O) to form the siloxane backbone .
  • Step 2 : Purification via fractional distillation or column chromatography to isolate the target compound. Crystallization from non-polar solvents (e.g., hexane) is recommended for high-purity yields .
    • Validation : Monitor reaction progress using TLC or GC-MS. Confirm structure via 29^{29}Si NMR to verify siloxane connectivity and substituent placement .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^{1}H, 13^{13}C, and 29^{29}Si NMR to confirm substituent positions and siloxane linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the ethyl, methyl, and trimethylsiloxy groups .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Answer : Stability is influenced by:

  • Moisture Sensitivity : Hydrolysis of siloxane bonds can occur; store under inert gas (N₂/Ar) in sealed containers .
  • Thermal Decomposition : Thermogravimetric analysis (TGA) shows decomposition above 200°C; avoid prolonged heating .
  • Table : Stability Profile
ConditionRisk LevelMitigation
HumidityHighUse desiccants
LightModerateAmber glass storage
Temperature >150°CCriticalLimit heating duration

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Answer : Employ density functional theory (DFT) to simulate reaction energetics and transition states:

  • Software : COMSOL Multiphysics or Gaussian for siloxane bond formation and steric effects .
  • Parameterization : Focus on Si-O bond dissociation energies and steric hindrance from ethyl/methyl groups .
    • Case Study : AI-driven simulations (e.g., ICReDD’s workflow) can predict optimal catalysts and solvent systems, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 29^{29}Si NMR shifts)?

  • Answer : Contradictions may arise from:

  • Dynamic Effects : Variable temperature (VT) NMR to detect conformational flexibility .
  • Impurity Interference : Cross-validate with alternative techniques like FT-IR or Raman spectroscopy .
  • Methodological Refinement : Adjust decoupling parameters in NMR or use cryoprobes for enhanced sensitivity .

Q. What experimental designs are suitable for studying this compound’s reactivity with electrophiles?

  • Answer : Use factorial design to systematically vary conditions:

  • Variables : Temperature, solvent polarity, electrophile concentration .
  • Output Metrics : Reaction yield, byproduct formation (monitored via HPLC).
  • Example Design :
FactorLevel 1Level 2
Temp.25°C60°C
SolventTolueneTHF

Q. What mechanistic insights can be gained from kinetic studies of its hydrolysis?

  • Answer : Conduct pseudo-first-order kinetics under controlled humidity:

  • Technique : Use 29^{29}Si NMR to track siloxane bond cleavage rates .
  • Analysis : Plot ln([Si-O] vs. time) to determine rate constants. Compare with Arrhenius models to infer activation parameters .
    • Advanced Tip : Isotope labeling (e.g., 18^{18}O) can trace hydrolysis pathways and intermediate formation .

Methodological Resources

  • Theoretical Frameworks : Link studies to organosilicon chemistry principles (e.g., Brook’s rearrangement) to contextualize reactivity .
  • Data Reproducibility : Adhere to CRDC guidelines for chemical engineering design (RDF2050103) to standardize experimental protocols .

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